molecular formula C5H6Cl2N2O B2537293 (5-Chloropyrimidin-2-yl)methanol hydrochloride CAS No. 2227205-29-8

(5-Chloropyrimidin-2-yl)methanol hydrochloride

Cat. No.: B2537293
CAS No.: 2227205-29-8
M. Wt: 181.02
InChI Key: GTQHXYBZPINSSB-UHFFFAOYSA-N
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Description

(5-Chloropyrimidin-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C5H6Cl2N2O. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloropyrimidine with formaldehyde and hydrochloric acid under controlled conditions to yield (5-Chloropyrimidin-2-yl)methanol hydrochloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

(5-Chloropyrimidin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted pyrimidine derivatives .

Mechanism of Action

The mechanism of action of (5-Chloropyrimidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites. This interaction can lead to changes in cellular processes and biological pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloropyrimidin-2-yl)methanol hydrochloride is unique due to the presence of both a chlorine atom and a methanol group on the pyrimidine ring. This combination of functional groups provides distinct chemical reactivity and biological activity compared to other pyrimidine derivatives .

Properties

IUPAC Name

(5-chloropyrimidin-2-yl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O.ClH/c6-4-1-7-5(3-9)8-2-4;/h1-2,9H,3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQHXYBZPINSSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CO)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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